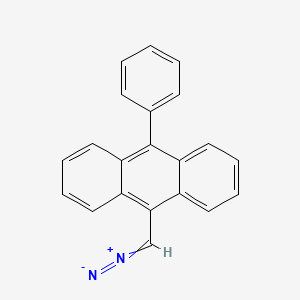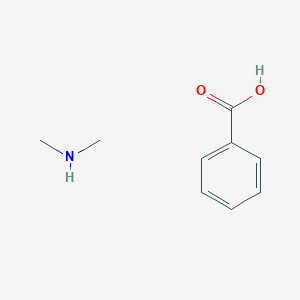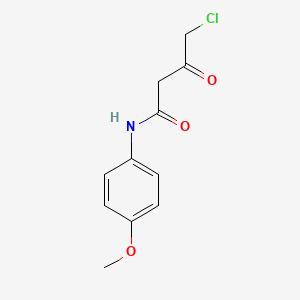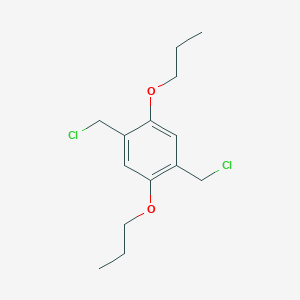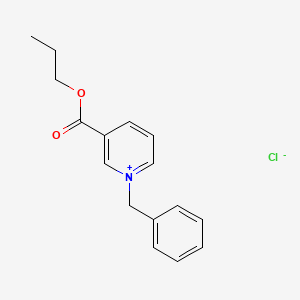
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring with a propoxycarbonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of benzyl chloride with 3-(propoxycarbonyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the pyridinium salt.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving advanced techniques like crystallization and purification.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways. The benzyl group and pyridinium ring play crucial roles in its reactivity, allowing it to participate in electron transfer and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its diverse effects.
Comparación Con Compuestos Similares
- 1-Benzyl-3-carboxypyridinium chloride
- 1-Benzyl-3-carbamoylpyridinium chloride
Comparison: 1-Benzyl-3-(propoxycarbonyl)pyridin-1-ium chloride is unique due to its propoxycarbonyl substituent, which imparts distinct chemical properties compared to similar compounds
Propiedades
Número CAS |
65128-41-8 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
propyl 1-benzylpyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C16H18NO2.ClH/c1-2-11-19-16(18)15-9-6-10-17(13-15)12-14-7-4-3-5-8-14;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OYJULNRGQJQPRS-UHFFFAOYSA-M |
SMILES canónico |
CCCOC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
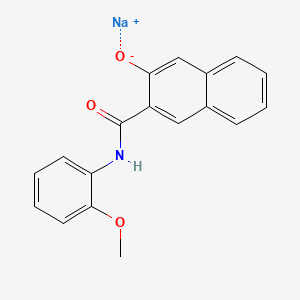

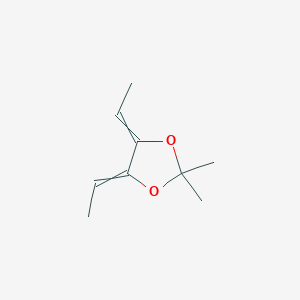
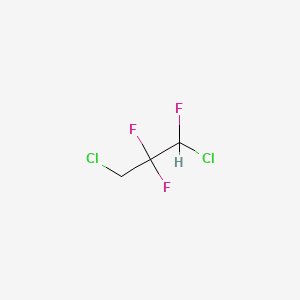
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
